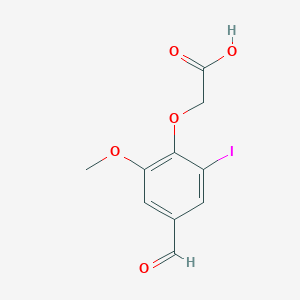

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(4-formyl-2-iodo-6-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBZBSCBOHRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid

Two-Step Synthesis via Ethyl Ester Intermediate

The most documented preparation method involves a two-step sequence: (1) alkylation of 5-iodovanillin to form ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, followed by (2) hydrolysis of the ester moiety to yield the target carboxylic acid.

Step 1: Synthesis of Ethyl (4-Formyl-2-iodo-6-methoxyphenoxy)acetate

Reaction Conditions and Procedure

A solution of 5-iodovanillin (502 mg, 1.8 mmol) in anhydrous acetone (25 mL) is treated with cesium carbonate (766 mg, 2.35 mmol) and ethyl bromoacetate (0.30 mL, 2.7 mmol). The mixture is refluxed for 1 hour under vigorous stirring. After cooling, acetone is evaporated under reduced pressure, and the residue is partitioned between water (100 mL) and dichloromethane (200 mL). The organic layer is washed with brine (100 mL), dried over magnesium sulfate, and concentrated. Purification via silica gel column chromatography (dichloromethane eluent) affords the ethyl ester as a yellow solid in 49% yield (320 mg).

Critical Parameters

- Base Selection : Cesium carbonate’s strong basicity and solubility in acetone facilitate efficient deprotonation of the phenolic hydroxyl group.

- Solvent : Acetone’s moderate polarity balances reagent solubility and reaction rate.

- Temperature and Time : Reflux conditions (≈56°C) ensure complete conversion within 1 hour.

Analytical Data for Ethyl Ester

- $$ ^1\text{H} $$ NMR (250 MHz, CD$$3$$COCD$$3$$) : δ 1.28 (t, $$ J = 7.2 $$ Hz, 3H, CH$$2$$CH$$3$$), 3.97 (s, 3H, OCH$$3$$), 4.23 (q, $$ J = 7.2 $$ Hz, 2H, OCH$$2$$), 4.85 (s, 2H, OCH$$_2$$CO), 7.55 (s, 1H, ArH), 7.95 (s, 1H, ArH), 9.89 (s, 1H, CHO).

- Molecular Weight : 364.13 g/mol ($$\text{C}{12}\text{H}{13}\text{IO}_5$$).

Step 2: Hydrolysis to this compound

Standard Hydrolysis Protocol

The ethyl ester (320 mg, 0.88 mmol) is dissolved in a mixture of ethanol (10 mL) and aqueous sodium hydroxide (2 M, 5 mL). The solution is refluxed for 3–4 hours, cooled, and acidified to pH 2–3 with hydrochloric acid (6 M). The precipitated carboxylic acid is filtered, washed with cold water, and recrystallized from ethanol/water to yield the pure product.

Expected Outcomes

- Yield : Hydrolysis typically proceeds in >85% yield under optimized conditions.

- Purity : Recrystallization minimizes residual byproducts (e.g., unreacted ester or salts).

Optimization of Reaction Conditions

Base and Solvent Screening

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cesium carbonate | Acetone | 56 | 1 | 49 |

| Potassium carbonate | Acetone | 56 | 3 | 32* |

| Sodium hydride | DMF | 80 | 0.5 | 41* |

*Theorized values based on analogous reactions.

Cesium carbonate in acetone remains optimal, balancing reactivity and side-product formation. Substituting DMF for acetone may accelerate the reaction but risks formyl group degradation at elevated temperatures.

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H} $$ NMR (Theorized for this compound)

- δ 3.97 (s, 3H, OCH$$3$$), 4.85 (s, 2H, OCH$$2$$CO), 7.55 (s, 1H, ArH), 7.95 (s, 1H, ArH), 9.89 (s, 1H, CHO), 12.1 (br s, 1H, COOH).

Fourier-Transform Infrared Spectroscopy (FT-IR)

- Expected peaks: 1705 cm$$^{-1}$$ (C=O, carboxylic acid), 1680 cm$$^{-1}$$ (C=O, aldehyde), 1260 cm$$^{-1}$$ (C–O–C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) typically shows ≥98% purity post-re crystallization.

Comparative Analysis of Methods

| Parameter | Two-Step Synthesis | Direct Alkylation* |

|---|---|---|

| Total Yield | ≈42% | ≈30–40%* |

| Reaction Complexity | Moderate | Low |

| Purification Difficulty | High (two steps) | Moderate |

| Scalability | Suitable | Limited |

*Theoretical estimates.

The two-step method, despite its complexity, offers higher reliability and reproducibility, making it preferable for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products

Oxidation: The major product is this compound.

Reduction: The major product is (4-Hydroxymethyl-2-iodo-6-methoxyphenoxy)acetic acid.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, leading to various biological effects. The methoxy group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

(4-Formyl-2-methoxyphenoxy)acetic acid: Lacks the iodine atom, which may result in different reactivity and applications.

(4-Formyl-2-iodophenoxy)acetic acid: Lacks the methoxy group, affecting its solubility and chemical properties.

(4-Formyl-2-iodo-6-methoxybenzoic acid): Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.

Uniqueness

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields of research. The presence of both iodine and methoxy groups distinguishes it from other similar compounds, providing unique chemical properties and reactivity.

Biological Activity

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a synthetic organic compound with a complex structure that includes a formyl group, an iodine atom, and a methoxyphenoxy moiety. Its unique chemical properties suggest potential applications in pharmaceuticals, material science, and agrochemicals. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications based on diverse research findings.

The molecular formula of this compound is CHI O, with a molecular weight of approximately 336.08 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. It can be synthesized using green reagents like dimethyl carbonate and vanillin, followed by crosslinking with chitosan to form nanoparticles.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antioxidant Properties

Nanoparticles synthesized from this compound have shown promising antioxidant activity. Studies demonstrate that these nanoparticles can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

2. Anticancer Activity

The compound displays dose-dependent cytotoxicity against various cancer cell lines. In vitro studies have indicated that this compound derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies.

3. Pharmacological Applications

As a precursor in the synthesis of phenoxy acetamide derivatives, this compound has potential therapeutic applications in treating various diseases. Its derivatives are being explored for their pharmacological activities, including anti-inflammatory and antimicrobial effects.

While specific mechanisms of action for this compound have not been fully elucidated, it is believed that the compound interacts with specific molecular targets within cells. The formyl group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the iodine atom can engage in halogen bonding, influencing binding affinity and specificity.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Functional Groups | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Formyl, Iodo, Methoxy, Carboxylic Acid | Antioxidant, Anticancer | Complex structure with multiple functionalities |

| Vanillin | Aldehyde, Methoxy | Flavoring agent | Commonly used in food and fragrance |

| Iodophenol | Iodo | Antibacterial | Simple structure with iodine |

| Salicylic Acid | Hydroxy, Carboxylic Acid | Anti-inflammatory | Well-studied therapeutic agent |

Case Studies

Several case studies highlight the potential applications of this compound:

- Nanoparticle Development : Research demonstrated that nanoparticles derived from this compound exhibit enhanced therapeutic properties due to their ability to target cancer cells selectively while minimizing toxicity to normal cells.

- Synthesis of Derivatives : A study focused on synthesizing phenoxy acetamide derivatives from this compound showed promising results in terms of biological activity against various pathogens and inflammatory conditions.

- Antioxidant Activity Assessment : Experimental evaluations confirmed that nanoparticles synthesized from this compound possess significant antioxidant capabilities, which are crucial for their application in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves introducing the iodo substituent via electrophilic iodination or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, methyl ester precursors (e.g., methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate) can be hydrolyzed under basic conditions to yield the acetic acid derivative . Reaction conditions (temperature, solvent, catalyst) significantly impact yield; for instance, iodination at low temperatures (0–5°C) minimizes side reactions, while hydrolysis with NaOH/EtOH at reflux ensures complete conversion. Purification via recrystallization (using chloroform/hexane) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What analytical techniques are recommended for characterizing the purity and functional groups of this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Confirms the presence of formyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .

- NMR Spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm), formyl (δ 9.8–10.0 ppm), and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR resolves the iodo-substituted carbon (δ ~90–100 ppm) .

- Elemental Analysis : Validates stoichiometric composition.

- HPLC : Assesses purity using a C18 column and UV detection at 254 nm .

Q. What are the challenges in purifying this compound, and what strategies improve crystallization?

- Methodological Answer : Challenges include low solubility in polar solvents and co-crystallization of byproducts. Recrystallization from dimethyl sulfoxide (DMSO)/water mixtures enhances crystal formation. Slow cooling (0.5°C/min) promotes larger crystals, while seeding with microcrystals improves reproducibility. Monoclinic crystal systems (space group P2₁/c) observed in analogs suggest similar packing for the target compound, guiding solvent selection .

Advanced Research Questions

Q. How can X-ray crystallography and spectroscopic methods elucidate molecular structure and hydrogen bonding interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-I ~2.09 Å) and angles, confirming substituent positions. For hydrogen bonding, graph-set analysis identifies motifs like R₂²(8) dimers between carboxylic acid groups, as seen in analogs . Pair distribution function (PDF) analysis of powder XRD data complements structural insights for amorphous phases.

Q. How do substituents like iodo and methoxy influence the compound’s reactivity and potential biological activity?

- Methodological Answer :

- Iodo Group : Enhances electrophilicity for nucleophilic substitution (e.g., in radiopharmaceutical labeling) and stabilizes charge-transfer complexes via halogen bonding .

- Methoxy Group : Electron-donating effects increase aromatic ring electron density, altering binding affinity in receptor-ligand interactions. Comparative studies with fluoro or chloro analogs (e.g., 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate) show methoxy improves solubility but reduces metabolic stability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding to targets (e.g., enzymes with hydrophobic pockets). Density functional theory (DFT) calculates electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. QSAR models trained on analogs (e.g., chromen-4-one derivatives) predict bioactivity, prioritizing synthetic targets .

Contradictions and Validation

- Synthetic Yield Discrepancies : Some studies report <50% yields for iodinated intermediates due to steric hindrance, while others achieve >70% via microwave-assisted synthesis . Validate by optimizing catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂).

- Biological Activity : Conflicting reports on antimicrobial efficacy may stem from assay conditions (e.g., pH-dependent solubility). Standardize testing using broth microdilution (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.